molecular formula C25H21N3 B8314001 4-(Diphenylamino) benzaldehyde phenylhydrazone

4-(Diphenylamino) benzaldehyde phenylhydrazone

Cat. No.: B8314001
M. Wt: 363.5 g/mol
InChI Key: JRERFXZAKKDIEW-UHFFFAOYSA-N
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Description

4-(Diphenylamino) benzaldehyde phenylhydrazone is a useful research compound. Its molecular formula is C25H21N3 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H21N3

Molecular Weight

363.5 g/mol

IUPAC Name

N,N-diphenyl-4-[(phenylhydrazinylidene)methyl]aniline

InChI

InChI=1S/C25H21N3/c1-4-10-22(11-5-1)27-26-20-21-16-18-25(19-17-21)28(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20,27H

InChI Key

JRERFXZAKKDIEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phenylhydrazine (0.1 mole, commercially available from Aldrich, Milwaukee, Wis.) and 4-(Diphenylamino)benzaldehyde (0.1 mole, available from Fluka, Buchs SG, Switzerland) were dissolved in 100 ml of isopropanol in a 250 ml 3-neck round bottom flask equipped with a reflux condenser and a mechanical stirrer. The solution was refluxed for 2 hours. Thin layer chromatography indicated the disappearance of the starting materials. At the end of the reaction, the mixture was cooled to room temperature. The 4-(diphenylamino)benzaldehyde phenylhydrazone crystals that formed upon standing were filtered off and washed with isopropanol and dried in a vacuum oven at 50° C. for 6 hours.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 4-(diphenylamino)benzaldehyde (10 g, 0.037 mol) and 300 ml of methanol was added to 500 ml 3-neck round bottom flask equipped with a reflux condenser and a mechanical stirrer. The mixture was mildly heated by a heating mantle until all solid entered into solution. Then a solution of N-phenylhydrazine (5.94 g, 0.055 mol, from Aldrich, Milwauke, Wis.) in 50 ml of methanol was added. The reaction mixture was refluxed for 0.5 hour and then cooled to room temperature. The yellow precipitated product was filtered off, washed with a large amount of methanol, and dried to yield 11.7 g (86.7%) of 4-(diphenylamino)benzaldehyde N-phenylhydrazone. The melting point was found to be 168–169° C. The 1H-NMR spectrum (100 MHz) of the product in CDCl3 was characterized by the following chemical shifts (δ, ppm): 6.55–7.64 (m, 21H, Ar, ═CH, —NH). The IR spectrum of the product was characterized by the following absorption frequencies (KBr, cm−1): ν(N—H) 3294, ν(arene C—H) 3026, ν(C═C in Ar) 1595; 1489, ν(C—N) 1282; 1257, γ(Ar) 750; 731. The mass spectrum of the product was characterized by the following mass peaks (m/z): 364 (100%, M+1), 314, 223, 159.
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